Chemical Stability Advantage Over Iodiconazole
Antifungal agent 122 (compound 20l) demonstrates a half-life (T1/2) of 30.2 minutes under the tested conditions, representing a 6.9-fold improvement over Iodiconazole (T1/2 = 4.39 min), the lead compound from which it was derived. This stability enhancement was achieved through the introduction of an ethynyl group into the triazole scaffold [1].
| Evidence Dimension | Chemical stability (half-life, T1/2) |
|---|---|
| Target Compound Data | T1/2 = 30.2 min (compound 20l) |
| Comparator Or Baseline | Iodiconazole: T1/2 = 4.39 min |
| Quantified Difference | 6.9-fold longer half-life (30.2 / 4.39 = 6.88×) |
| Conditions | In vitro stability assay; exact conditions as reported in Sun et al., Eur J Med Chem, 2024 |
Why This Matters
For procurement, this stability advantage directly translates to longer bench-life of stock solutions, greater experimental reproducibility across repeat assays, and reduced confounding from compound degradation — a critical consideration when selecting between Iodiconazole-derived tool compounds.
- [1] Sun Y, Zhang J, Zhu L, Gao Z, Wu X, et al. Discovery of highly potent triazole derivatives with broad-spectrum antifungal activity based on Iodiconazole. Eur J Med Chem. 2024;280:116949. PMID: 39406120. View Source
